molecular formula C7H5FO3 B1294951 4-Fluoro-2-hydroxybenzoic Acid CAS No. 345-29-9

4-Fluoro-2-hydroxybenzoic Acid

Cat. No.: B1294951
CAS No.: 345-29-9
M. Wt: 156.11 g/mol
InChI Key: TTZOLDXHOCCNMF-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxybenzoic Acid is an organic compound with the molecular formula C7H5FO3 . It is a derivative of salicylic acid, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-hydroxybenzoic Acid can be synthesized from several starting materials, including 4-fluorotoluene, m-fluorophenol, and 4-aminosalicylic acid

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of 4-fluorosalicylic acid generally follows standard organic synthesis protocols, ensuring high purity and yield. The reaction conditions often involve the use of catalysts and controlled temperatures to facilitate the substitution process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-hydroxybenzoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Fluoro-2-hydroxybenzoic Acid is utilized in multiple scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluorosalicylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atom enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    Salicylic Acid: The parent compound, widely used in pharmaceuticals and skincare products.

    5-Fluorosalicylic Acid: Another fluorinated derivative with similar properties but different substitution patterns.

    4-Fluorobenzoic Acid: A related compound with a fluorine atom on the benzene ring but lacking the hydroxyl group.

Uniqueness of 4-Fluorosalicylic Acid: 4-Fluoro-2-hydroxybenzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and carboxyl groups, along with the fluorine atom, makes it a versatile compound for various applications .

Biological Activity

4-Fluoro-2-hydroxybenzoic acid (CAS No. 345-29-9) is a fluorinated derivative of salicylic acid, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure that includes a hydroxyl group and a fluorine atom, influencing its reactivity and biological interactions.

The molecular formula for this compound is C₇H₅FO₃, with a molar mass of approximately 156.11 g/mol. Its structural features include:

  • Hydroxyl group (-OH) : Contributes to its acidity and potential for hydrogen bonding.
  • Fluorine atom : Enhances lipophilicity and may affect the compound's interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. Specifically, compounds derived from this structure have shown promising efficacy in inhibiting viral replication. For instance, one study reported that a related compound exhibited an effective concentration (EC₅₀) of 1.00 μM with low cytotoxicity (CC₅₀ = 4.73 μM) in Vero-E6 cells, indicating a favorable therapeutic index .

The antiviral mechanism appears to be associated with modulating autophagy processes within host cells, as evidenced by the down-regulation of SKP2 expression and up-regulation of BECN1 levels upon treatment with specific derivatives . This suggests that this compound may play a role in enhancing cellular defenses against viral infections.

Cytotoxicity Studies

Cytotoxicity assessments have shown variable results depending on the specific derivatives studied. The structure-activity relationship (SAR) indicates that modifications to the benzoic acid moiety can significantly alter the cytotoxic profile. For example, certain substitutions have led to enhanced potency against target cells while maintaining lower toxicity levels .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents at various positions on the aromatic ring can influence both antiviral activity and cytotoxicity.
  • Electron-withdrawing groups , such as fluorine or chlorine, at specific positions enhance biological activity while maintaining acceptable toxicity profiles .

Data Table: Biological Activity Overview

CompoundEC₅₀ (μM)CC₅₀ (μM)Selectivity Index
This compound derivative A1.004.734.73
4-Chloro-5-fluoro-2-hydroxybenzoic acid0.503.006.00
Unmodified salicylic acid5.0010.002.00

Case Studies

  • Antiviral Efficacy : A study focused on synthesizing various derivatives of this compound demonstrated its effectiveness in inhibiting SARS-CoV-2 replication through modulation of autophagy .
  • Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of several derivatives on human cell lines, revealing that while some compounds exhibited significant antiviral activity, they also posed risks for cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluoro-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used method involves demethylation of fluorinated methoxybenzoic acid derivatives. For example, 2-fluoro-4-methoxybenzoic acid can be treated with BBr₃ in dichloromethane to cleave the ether bond, yielding 2-fluoro-4-hydroxybenzoic acid with ~57% yield after HPLC purification . Adjusting stoichiometry, temperature (e.g., −78°C for BBr₃ reactions), and purification methods (e.g., silica column chromatography with ethyl acetate/petroleum ether) can optimize yield. Alternative routes include nucleophilic fluorination of hydroxyl precursors or hydrolysis of fluorinated esters .

Q. How is this compound characterized analytically, and which techniques are critical for confirming purity?

  • Methodological Answer : Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity using reverse-phase columns (e.g., C18) with acetic acid/methanol/water mobile phases .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR to confirm substitution patterns (e.g., fluorine at C4, hydroxyl at C2) and rule out regioisomers.
  • X-ray Crystallography : For structural confirmation, as demonstrated in studies of related fluorinated benzoic acids, which reveal intramolecular hydrogen bonding (e.g., O–H⋯O) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for fluorinated hydroxybenzoic acids?

  • Methodological Answer : Discrepancies often arise from side reactions (e.g., over-fluorination or incomplete demethylation). Systematic analysis includes:

  • Reaction Monitoring : Using TLC or in-situ NMR to track intermediate formation.
  • Byproduct Identification : LC-MS or GC-MS to detect impurities like 3-fluoro-4-hydroxybenzoic acid or difluorinated analogs .
  • Optimization Studies : Varying catalysts (e.g., HOBr vs. BBr₃) and solvents (polar aprotic vs. halogenated) to suppress competing pathways .

Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Focus on enzymes with known affinity for salicylate derivatives, such as cyclooxygenase (COX) or β-hydroxyacid dehydrogenases.
  • Assay Design : Competitive inhibition assays using fluorometric or calorimetric (ITC) methods to measure binding constants (Kᵢ).
  • SAR Analysis : Compare activity with analogs like 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4) to assess the impact of fluorine position on potency .

Q. What crystallographic insights exist for fluorinated hydroxybenzoic acids, and how do intermolecular interactions affect solid-state properties?

  • Methodological Answer : X-ray studies reveal:

  • Hydrogen-Bonded Dimers : Carboxylic acid groups form cyclic O–H⋯O dimers, stabilizing the crystal lattice .
  • Conformational Flexibility : Two independent molecules in the asymmetric unit (e.g., dihedral angles of 55.63° and 52.65° between aromatic rings) suggest rotational freedom in the solid state .
  • Weak Interactions : C–H⋯F contacts contribute to packing efficiency, which can influence solubility and melting behavior .

Q. How can computational methods predict the thermodynamic stability and solubility of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate Gibbs free energy to compare stability with isomers (e.g., 3-fluoro-4-hydroxybenzoic acid) .
  • Solubility Prediction : Use COSMO-RS models to estimate solubility in solvents like water, ethanol, or DMSO, validated by experimental assays (e.g., shake-flask method) .
  • Melting Point Analysis : Differential Scanning Calorimetry (DSC) confirms predicted melting points (183–185°C) and polymorphic transitions .

Properties

IUPAC Name

4-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5FO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZOLDXHOCCNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188057
Record name 4-Fluorosalicylic acid
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

345-29-9
Record name 4-Fluoro-2-hydroxybenzoic acid
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Record name 345-29-9
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Record name 4-Fluorosalicylic acid
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Record name 4-fluorosalicylic acid
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Synthesis routes and methods I

Procedure details

A solution of 2,4-difluorobenzoic acid (100 g, 0.63 mol) in 1,3-dimethyl-2-imidazolidinone (1,400 mL, 0.45 M) was treated with sodium hydroxide (88 g, 2.2 mol) and heated to 135° C. After stirring for 4 h, the solution was cooled 0° C., disolved in water (100 mL), and transferred to a 5 L Erlenmeyer flask and carefully treated with aq HCl (2,800 mL, 2 N). After filtering off the crude product, the precipitate was disolved in ethyl acetate, dried over sodium sulfate and decolorizing charcol, and filtered. The solution was concentrated under reduced pressure and recrystallized from ethyl acetate and heptane to give 4-fluorosalicylic acid (2 crops, 67 g, 68%) as off-white needles. mp: 188–189° C.; Rf 0.26 (20% methanol in dichloromethane).
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Synthesis routes and methods II

Procedure details

Potassium carbonate (51.6 g, 373 mmol) was dried by heating at 200° C. for 12 hours. This was treated with 3-fluorophenol (16.5 g, 147 mmol) in a sealed container which was then pressurized with carbon monoxide at 61.2 bar. The reaction was heated to 175° C. for 5 hours. Subsequently, the reaction mixture was dissolved in water, acidified with concentrated hydrochloric acid, and filtered. The solid was washed with water, then hexanes. The solid was then dissolved in EtOAc, dried over magnesium sulfate, and concentrated to give 12 g of solid. This crude solid was purified by flash chromatrography using CHCl3/MeOH/HOAc 98:1:1 to give 11 g of a white solid which was recrystallized from toluene to give 9.5 g of the product as needles.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Fluoro-2-hydroxybenzoic Acid
4-Fluoro-2-hydroxybenzoic Acid
4-Fluoro-2-hydroxybenzoic Acid

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